1-Methyl-o-carborane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

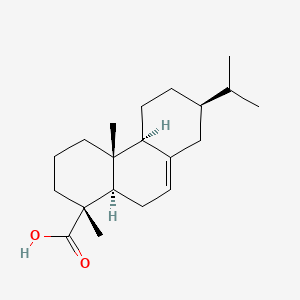

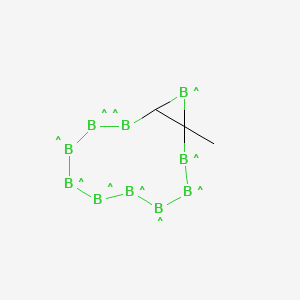

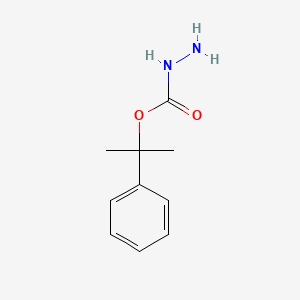

1-Methyl-o-carborane is a derivative of ortho-carborane, an organoboron compound with the formula C2B10H12 . It has been considered for a wide range of applications from heat-resistant polymers to medical applications .

Synthesis Analysis

Ortho-carborane is prepared by the addition of acetylenes to decaborane(14). Modern syntheses involve two stages, the first involving generation of an adduct of decaborane . Substituted acetylenes can be employed more conveniently than acetylene gas . For example, bis(acetoxymethyl)acetylene adds to the decaborane readily .Molecular Structure Analysis

The cluster of ortho-carborane has C2v symmetry . The X-ray diffraction structure of OC·2 reveals the boron-carbonCO bond length to be comparable to other electrophilic borane CO adducts .Chemical Reactions Analysis

Carborynes (1,2-dehydro-o-carborane and 1,3-dehydro-o-carborane), three-dimensional analogues of benzyne, can be generated in situ from the precursors . They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives .Physical And Chemical Properties Analysis

This compound is a colorless solid that melts, without decomposition, at 320 °C . It is a very effective hydroboration reagent capable of B–H addition to alkenes, alkynes, and cyclopropanes .科学的研究の応用

Synthesis and Functionalization : 1-Methyl-o-carborane is utilized as a synthon for generating a wide range of functionalized o-carboranes. Reactive intermediates like 1,3-dehydro-o-carborane have been reported for selective functionalization of cage boron atoms, complementing 1,2-dehydro-o-carborane in carborane chemistry (Zhao & Xie, 2016).

Catalytic Properties : Polystyrene-supported nickel(II) carborane complexes, including those functionalized with this compound, exhibit catalytic properties in various solvents. These complexes have been synthesized and tested for their catalytic capabilities (Yinghuai, Parthiban, & Kooli, 2004).

Medicinal Chemistry : Carboranes, including this compound, have been central in medicinal chemistry, particularly in boron neutron capture therapy (BNCT) and the development of inorganic pharmaceuticals and biological probes (Valliant et al., 2002).

Material Science Applications : Poly(m-carborane-siloxane) elastomers, containing this compound, exhibit stability to extreme thermal environments and gamma radiation. They retain tailorable physical and chemical properties compared to non-carborane containing elastomers (Patel et al., 2006).

Reactivity Studies : The reactivity of o-carboryne intermediates, derivable from compounds like this compound, has been a subject of study. These intermediates demonstrate unique reaction patterns and are useful for generating a variety of functionalized carboranes with potential applications in medicine, materials science, and organometallic/coordination chemistry (Qiu & Xie, 2014).

Functionalization via Transition Metal Catalysis : Transition metal catalyzed vertex-specific BH functionalization in o-carboranes, including derivatives of this compound, has shown considerable progress. This approach is crucial for selective functionalization among chemically similar BH vertices (Quan & Xie, 2019).

Toolbox for Chemists : Carboranes have become integral in various technological developments, including organic synthesis, drug design, heat-resistant polymers, cancer therapy, and more. Their unique properties are being exploited for targeted purposes in the laboratory and in industrial applications (Grimes, 2015).

作用機序

Safety and Hazards

将来の方向性

Carborynes are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Methyl-o-carborane and its derivatives have a promising future in these fields.

特性

InChI |

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBOYWEIQDJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4B10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16872-10-9 |

Source

|

| Record name | 1-Methyl-1,2-dicarbadodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)